Ethyl 3-cyano-3-methyl-2-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-cyano-2-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(9)5(2)4-8/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHIIYWAVNJMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Cyano 3 Methyl 2 Oxopropanoate and Analogues
Exploration of Direct and Indirect Synthesis Routes
The preparation of Ethyl 3-cyano-3-methyl-2-oxopropanoate and related structures can be achieved through various synthetic pathways, including condensation reactions, esterification, and cyclization strategies.
Knoevenagel Condensation-based Approaches and Variants
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, typically involving the reaction of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. While this reaction does not directly yield the target saturated β-ketoester, it is a primary method for producing α,β-unsaturated cyanoacrylate analogues, which are key intermediates in various synthetic routes. google.com
The reaction is generally catalyzed by a weak base. A variety of catalysts and conditions have been developed to optimize the synthesis of these cyanoacrylate derivatives. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been employed as an effective catalyst for the condensation of various aldehydes with ethyl cyanoacetate, offering high yields and short reaction times. oup.com The scope of this reaction is broad, accommodating aldehydes with both electron-donating and electron-withdrawing groups. researchgate.net
Novel catalytic systems, including ionic liquids and nano-composites, have also been introduced to enhance reaction efficiency and facilitate greener protocols. researchgate.net For example, the reaction between N-methylpyrrole-2-carboxaldehyde and ethyl cyanoacetate can be achieved by refluxing in absolute ethanol (B145695) with ammonium (B1175870) acetate as the catalyst. nih.gov
Below is a table summarizing various Knoevenagel condensation reactions for the synthesis of ethyl cyanoacetate analogues.
| Aldehyde/Ketone Substrate | Catalyst | Solvent | Product | Yield |
| Various Aromatic Aldehydes | Diisopropylethylammonium acetate (DIPEAc) | Hexane | Ethyl 2-cyano-3-arylacrylates | High |
| Structurally Diverse Aromatic Aldehydes | N-(2-hydroxy-ethyl)-DBU bromide | None (Neat) | Ethyl 2-cyano-3-arylacrylates | 92-99% |
| N-methylpyrrole-2-carboxaldehyde | Ammonium Acetate | Absolute Ethanol | Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate | Not specified |
| Iso-valeraldehyde | Base | Not specified | 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester | Not specified |
This table is generated based on data from multiple research findings to illustrate the versatility of the Knoevenagel condensation. google.comoup.comresearchgate.netnih.gov
Formation via Esterification and Subsequent Cyclization Strategies
Esterification is a fundamental reaction in organic synthesis. Ethyl cyanoacetate itself can be synthesized through several methods, including the Fischer esterification of cyanoacetic acid with ethanol or via transesterification from methyl cyanoacetate. wikipedia.orgresearchgate.netgoogle.com Once formed, this ester is a valuable precursor for a variety of heterocyclic analogues through cyclization reactions.
A prominent strategy involves the reaction of ethyl cyanoacetate with ketones in the presence of excess ammonium acetate. oup.comoup.com This one-pot reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield substituted pyridone derivatives. This method allows for the synthesis of complex heterocyclic structures from simple acyclic precursors. For example, the reaction of ethyl cyanoacetate with methyl ketones in a 1:2 molar ratio leads to the formation of 3-cyano-5,6-dihydro-4,6-dialkyl-6-methyl-2-pyridones. oup.com
Intramolecular cyclization of more complex cyano-containing esters has also been explored. Base-catalyzed intramolecular cyclization of activated β-oxonitriles can lead to the formation of pentacyclic cyano-enones. mdpi.com Another study investigated the intramolecular cyclization of ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate, highlighting the propensity of these functionalized esters to form heterocyclic systems. researchgate.net
| Reactants | Catalyst/Conditions | Product Type |
| Ethyl cyanoacetate + Ketones | Ammonium Acetate, Reflux | Dihydropyridone derivatives |
| β-oxonitrile derivative | t-BuOK / t-BuOH, Boil | Pentacyclic cyano-enone |
| Ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate | Not specified | Intramolecular cyclization product |
This table summarizes cyclization strategies starting from cyanoacetate esters and related compounds. oup.commdpi.comresearchgate.net
Preparative Strategies from Related Trifluoropyruvate and Cyanoacetate Precursors
A direct and effective route to α-cyano-β-ketoesters involves a Claisen-type condensation. One such method reacts a substituted acetonitrile (B52724) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. For instance, reacting p-fluorophenylacetonitrile with diethyl oxalate in alcoholic sodium ethoxide yields ethyl 3-cyano-3-(p-fluorophenyl)-pyruvate, a close analogue of the target compound. This approach builds the core α-cyano-β-ketoester skeleton in a single step.
Ethyl trifluoropyruvate serves as a potent building block for creating complex, fluorine-containing heterocyclic analogues. nih.gov Multicomponent domino cyclization reactions involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols have been developed to synthesize bicyclic γ-lactams, such as trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov This strategy highlights the utility of highly activated ketoesters in constructing intricate molecular architectures.
The synthesis of ethyl cyanoacetate itself is a crucial prerequisite. Common industrial methods include the Kolbe nitrile synthesis, where ethyl chloroacetate (B1199739) reacts with sodium cyanide, or the esterification of cyanoacetic acid. wikipedia.org
Catalytic Systems in the Synthesis of this compound and Related Structures
Catalysis is pivotal in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both metal-based and organic catalysts have been successfully applied to the synthesis of the target compound's analogues.
Metal-Catalyzed Synthetic Transformations
A variety of metal-based catalysts have been shown to be effective in the synthesis of cyano-containing compounds. For Knoevenagel condensations leading to cyanoacrylate analogues, magnetic nanoparticles coated with ellagic acid (nano-Fe3O4@EA) have been used as a recyclable and efficient catalyst. google.com
Palladium catalysts, such as Pd(PPh3)4, are instrumental in cyanation reactions. For example, they can be used to convert vinyl triflates into the corresponding nitriles using zinc cyanide (Zn(CN)2), a key step in preparing precursors for more complex molecules.
Indium(III) triflate (In(OTf)3) has been identified as a potent catalyst for the addition of β-ketoesters to alkynes. While not a direct synthesis of the target compound, this demonstrates the role of metal catalysts in functionalizing the α-position of related β-ketoesters.
| Catalytic System | Reaction Type | Substrates | Relevance |
| Nano-Fe3O4@EA | Knoevenagel Condensation | Aldehydes, Ethyl Cyanoacetate | Synthesis of cyanoacrylate analogues |
| Pd(PPh3)4 / Zn(CN)2 | Cyanation | Vinyl Triflates | Formation of cyano-group containing precursors |
| In(OTf)3 | Addition to Alkynes | β-Ketoesters, Alkynes | Functionalization of related ketoesters |
This table showcases various metal-catalyzed transformations relevant to the synthesis of the title compound and its analogues. google.com
Organocatalytic and Biocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. Bifunctional organocatalysts have been successfully employed in reaction cascades involving cyano-activated compounds. For example, a cascade of thia-Michael/aldol/annulation reactions between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones can be realized with high diastereo- and enantioselectivity using such catalysts. This approach enables the stereocontrolled functionalization of complex cyano-containing molecules.
Biocatalysis offers a green and highly selective alternative for producing chiral molecules. Ene-reductases, a class of enzymes from the old yellow enzyme (OYE) family, have been used for the asymmetric bioreduction of β-cyanoacrylate esters. This enzymatic reduction provides access to enantiomerically pure chiral β-cyano esters, which are valuable precursors for pharmaceuticals. The stereochemical outcome of these reactions can be controlled by modifying the substrate's ester group or by using either the (E)- or (Z)-isomer of the starting material.
Stereoselective and Enantioselective Synthesis Strategies
The creation of α-quaternary stereocenters, such as the one present in this compound, in an enantioselective manner remains a significant challenge in organic synthesis. nih.gov However, several catalytic methods have been developed for the synthesis of related α-quaternary ketones and α-ketoesters, which are applicable to the synthesis of analogues. nih.govunc.edu
One prominent strategy involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For instance, a copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has been reported. nih.gov This method utilizes in-situ formed chiral allylic nucleophiles that undergo acyl substitution with simple carboxylic acid or ester starting materials. unc.edu The use of a monodentate chiral phosphine (B1218219) ligand is crucial for inducing high enantioselectivity. unc.edu By employing this approach, a wide range of products bearing dialkyl-substituted α-quaternary stereocenters can be generated in good yields and with high enantioselectivity. nih.gov
Organocatalysis presents another powerful tool for enantioselective synthesis. N-Heterocyclic Carbenes (NHCs) have been successfully employed as catalysts to generate chiral β-cyano carboxylic esters from β,β-disubstituted enals and aromatic thiols. nih.gov This process involves an enantioselective protonation of the enal β-carbon. A key to the success of this reaction is the in situ rapid addition of the thiol to the enal, which prevents undesired side reactions. nih.gov While this specific example produces a β-cyano ester, the principles of using organocatalysts to control stereochemistry in cyano-containing molecules are broadly applicable.
The table below summarizes key aspects of these modern enantioselective strategies applicable to the synthesis of chiral α-cyano-α-methyl-β-ketoester analogues.
| Catalytic System | Catalyst/Ligand Type | Reaction Principle | Key Advantages |
| Copper Catalysis | Chiral Phosphine Ligand | Acyl substitution with chiral allylic nucleophiles | Broad substrate scope, high enantiomeric ratios (>99:1 reported for some substrates) unc.edu |
| Organocatalysis | N-Heterocyclic Carbene (NHC) | Asymmetric protonation | Metal-free, scalable, can be performed with low catalyst loading (as low as 0.5 mol%) nih.gov |
Optimization of Reaction Conditions for Research Scale Production
Optimizing reaction conditions is critical for maximizing yield and minimizing reaction time, particularly for research-scale production where material efficiency is important. Key parameters for optimization include the choice of base, solvent, temperature, and molar ratios of reactants.
For reactions involving the functionalization of precursors like ethyl cyanoacetate, the selection of the base and solvent system is paramount. A study on the synthesis of zwitterionic pyridiniumcyanopropenides from ethyl 2-cyanoacetate investigated various bases and solvents. researchgate.net It was found that strong bases like Sodium hydride (NaH) or weaker inorganic bases like Sodium carbonate (Na2CO3) resulted in low product yields. researchgate.net In contrast, an organic base, triethylamine (B128534) (Et3N), in ethanol at reflux conditions provided a higher yield and a shorter reaction time. researchgate.net The choice of solvent was also shown to be critical; acetonitrile (CH3CN), for example, was unable to facilitate the reaction. researchgate.net
The following table, adapted from findings on a related synthesis, illustrates the impact of different bases and solvents on reaction outcomes. researchgate.net
| Entry | Base | Solvent | Outcome |
| 1 | NaH | Ethanol | Low Yield |
| 2 | Na2CO3 | Ethanol | Low Yield |
| 3 | i-Pr2NEt | Ethanol | Low Yield |
| 4 | Et3N | Ethanol | Higher Yield, Shorter Time |
| 5 | Et3N | Methanol | Lower Yield than Ethanol |
| 6 | Et3N | Acetonitrile | No Reaction |
Furthermore, in the synthesis of the parent ester, ethyl cyanoacetate, via esterification, the catalyst amount was identified as the most influential factor on the reaction rate, followed by the molar ratio of reactants, temperature, and reaction time. e3s-conferences.org An orthogonal experiment determined the optimal conditions for this specific esterification to be a 1:3.5 molar ratio of cyanoacetic acid to absolute ethanol, a reaction time of 3.5 hours, a temperature of 80°C, and a catalyst concentration of 1.5%. e3s-conferences.org These findings highlight the systematic approach required to optimize the synthesis of cyanoacetate derivatives.
Modern Purification and Isolation Techniques in Synthetic Organic Chemistry
The isolation and purification of the target product from a reaction mixture is a crucial final step in any synthetic procedure. For a compound like this compound, which is a functionalized α-keto ester, several modern techniques are applicable.
Distillation: This technique separates compounds based on differences in boiling points. For α-keto esters that may be sensitive to high temperatures, vacuum distillation is particularly useful as it lowers the boiling point of the substance, preventing decomposition. A specialized purification process for α-keto esters involves first treating the crude product with a carboxylic anhydride (B1165640) and an acid to esterify residual secondary and tertiary alcohol impurities. These higher-boiling esterified impurities can then be easily separated from the desired α-keto ester by distillation. google.comgoogle.com
Chromatography: This is a versatile and widely used set of techniques for separating and purifying organic compounds. masterorganicchemistry.comHigh-Performance Liquid Chromatography (HPLC) is a powerful method for the purification of bioactive molecules and is well-suited for isolating specific compounds from complex mixtures with high resolution. researchgate.net For larger scale laboratory purifications, column chromatography using silica (B1680970) gel is a standard and effective method. osti.gov
Extraction: Extraction methods separate compounds based on their differential solubility in two immiscible solvents. Liquid-liquid extraction is a fundamental technique. scirp.org For cyano-containing compounds, which can be present in aqueous media, solid-phase extraction (SPE) offers an effective and straightforward alternative to liquid-liquid extraction. scirp.orgscirp.org SPE can utilize materials like activated charcoal or specific organoclays to efficiently extract and concentrate the desired compounds from a solution. scirp.org For certain ketones, a bisulfite extraction protocol can be used, where the ketone is reversibly converted into a charged water-soluble adduct, allowing for its separation from other organic components. nih.gov
Recrystallization: This technique relies on the differences in solubility of a compound in a specific solvent at different temperatures. It involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution. This method is highly effective for obtaining compounds in high purity.
The following table provides an overview of these purification techniques and their applicability to ketoesters.
| Technique | Principle | Specific Application/Advantage for Ketoesters |
| Vacuum Distillation | Separation by boiling point at reduced pressure | Prevents thermal decomposition of sensitive α-keto esters. |
| Column Chromatography | Differential adsorption on a stationary phase | Highly versatile for separating products from byproducts and unreacted starting materials. osti.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a packed column | Ideal for obtaining samples of very high purity for analysis or biological testing. researchgate.net |
| Extraction (Liquid-Liquid / Solid-Phase) | Differential solubility between immiscible phases | Useful for initial workup and removal of water-soluble or specific impurities. scirp.org |
| Recrystallization | Temperature-dependent solubility | Can yield highly pure crystalline solid material if the compound is a solid at room temperature. |
Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Cyano 3 Methyl 2 Oxopropanoate
Reactivity at the Carbonyl and Nitrile Centers
Nucleophilic Additions and Substitutions Involving the Carbonyl Group
No specific research data is available for this compound.
Transformations of the Cyano Group
No specific research data is available for this compound.
Cyclization Reactions for Heterocyclic Ring Construction
Formation of Pyridine (B92270) and Acrylate Frameworks
No specific research data is available for this compound.
Synthesis of Pyrrole Derivatives
No specific research data is available for this compound.
Construction of Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles (e.g., Thiazoles, Pyrimidines, Selenazoles)
No specific research data is available for this compound.
Electrophilic Substitution Reactions on Activated Derivatives
While ethyl 3-cyano-3-methyl-2-oxopropanoate itself is an aliphatic compound and thus not a direct substrate for typical electrophilic aromatic substitution, its derivatives featuring an aromatic moiety attached to the quaternary carbon would exhibit reactivity patterns governed by the electronic nature of the substituents on the aromatic ring.
The core structure of this compound contains electron-withdrawing groups, namely the ester and nitrile functionalities. If this core were attached to an aromatic ring, it would deactivate the ring towards electrophilic attack. However, the focus here is on activated derivatives, implying the presence of electron-donating groups (e.g., hydroxyl, alkoxy, or amino groups) on the aromatic ring, which would facilitate electrophilic substitution.
In such activated derivatives, the regioselectivity of electrophilic substitution would be primarily directed by the activating group. For instance, in a hypothetical derivative where a phenol (B47542) ring is attached at the 3-position, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be directed to the ortho and para positions relative to the hydroxyl group. The bulky nature of the this compound substituent might sterically hinder the ortho positions to some extent, potentially favoring substitution at the para position.
Table 1: Regioselectivity of Electrophilic Substitution on a Hypothetical Activated Derivative
| Electrophilic Reagent | Activating Group on Aromatic Ring | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | -OH | 2-Nitro and 4-nitro derivatives |
| Br₂/FeBr₃ | -OCH₃ | 2-Bromo and 4-bromo derivatives |
| CH₃Cl/AlCl₃ | -NH₂ | 2-Methyl and 4-methyl derivatives |
Redox Chemistry of the Compound
The redox chemistry of this compound is characterized by the distinct reactivity of its ketone and nitrile functionalities.
Oxidative Transformations
The β-keto ester and β-keto nitrile moieties are susceptible to oxidative cleavage under specific conditions. Treatment with strong oxidizing agents can lead to the cleavage of the C-C bond between the carbonyl carbons. For instance, oxidation of β-keto esters can yield α-keto esters. organic-chemistry.org A versatile and highly efficient method for the direct synthesis of α-keto esters and 1,2-diketones utilizes an oxidative cleavage of various β-keto esters and 1,3-diketones by an Oxone/aluminum trichloride (B1173362) system. organic-chemistry.org The reaction proceeds selectively in aqueous media to afford products in high yields and short reaction times. organic-chemistry.org
In the context of this compound, a plausible oxidative transformation could involve the cleavage of the C2-C3 bond, potentially leading to the formation of ethyl oxalate (B1200264) and 2-cyanopropanoic acid derivatives after subsequent workup. The reaction mechanism would likely involve the formation of an α-hydroxy dicarbonyl intermediate, which then undergoes further oxidation and rearrangement. organic-chemistry.org
Reductive Pathways
The ketone group in β-ketonitriles is readily reduced to a secondary alcohol, yielding β-hydroxy nitriles. This transformation can be achieved using a variety of reducing agents. Of particular interest is the stereoselective reduction to afford optically active β-hydroxy nitriles, which are valuable chiral building blocks in pharmaceutical synthesis. acs.org
Biocatalytic reductions using recombinant carbonyl reductases have been shown to be highly effective for the asymmetric reduction of aromatic β-ketonitriles, yielding (R)-β-hydroxy nitriles with excellent optical purity. acs.org These enzymatic reductions often exhibit high chemoselectivity, leaving other functional groups such as the ester and nitrile intact. acs.org Chemical methods, including transfer hydrogenation, can also achieve the reduction of β-ketonitriles. acs.org
Table 2: Plausible Reductive Transformations of this compound
| Reducing Agent/System | Product | Key Features |
| Recombinant Carbonyl Reductase | Ethyl (R)-3-cyano-2-hydroxy-3-methylbutanoate | High enantioselectivity |
| Sodium Borohydride (NaBH₄) | Ethyl 3-cyano-2-hydroxy-3-methylbutanoate | Racemic or diastereomeric mixture |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potential for reduction of both ketone and nitrile | Less selective |
Exploiting the Acidity of α-Protons in Condensation and Alkylation Reactions
The presence of both a keto and a nitrile group significantly increases the acidity of the α-proton in related structures, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. While this compound itself lacks an α-proton, its structural analogues with an α-hydrogen are highly reactive in condensation and alkylation reactions. For instance, ethyl cyanoacetate (B8463686) is a classic active methylene (B1212753) compound used in Knoevenagel and Claisen condensations.
In a hypothetical scenario where a related compound, ethyl 3-cyano-2-oxopropanoate (lacking the 3-methyl group), is used, the α-proton would be readily abstracted by a base to form a stabilized enolate. This enolate can then participate in:
Condensation Reactions: It can react with aldehydes and ketones in Knoevenagel-type condensations to form α,β-unsaturated products. It can also undergo Claisen condensation with esters.
Alkylation Reactions: The enolate can be alkylated with alkyl halides, providing a route to introduce various substituents at the α-position. Phase-transfer catalysis has been successfully employed for the asymmetric α-alkylation of cyclic β-keto esters. rsc.org
Cascade and Multicomponent Reactions Featuring this compound
The array of functional groups in this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation. β-Ketonitriles are known to be versatile intermediates in organic chemistry. rsc.org
One plausible MCR involving this compound could be a variation of the Hantzsch pyridine synthesis. In a reaction with an aldehyde and an enamine or another active methylene compound, it could potentially lead to the formation of highly substituted dihydropyridine (B1217469) derivatives.
Furthermore, cascade reactions initiated by a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization involving the nitrile or ester group of a derivative of this compound, could provide access to a variety of heterocyclic scaffolds. For instance, a metal-free cascade formation of C-C and C-N bonds has been developed for the synthesis of 3-cyano-2-pyridones. researchgate.net
Table 3: Potential Cascade/Multicomponent Reactions
| Reaction Type | Potential Reactants | Potential Product Class |
| Hantzsch-type reaction | Aldehyde, Ammonia source | Dihydropyridines |
| Michael-initiated cyclization | α,β-Unsaturated ketone, Base | Substituted furans or pyrans |
| Three-component reaction | Aldehyde, Malononitrile | Polyfunctionalized pyridines |
Applications As a Pivotal Building Block in Advanced Organic Synthesis
Construction of Complex Organic Molecules
The strategic placement of reactive sites in ethyl 3-cyano-3-methyl-2-oxopropanoate makes it an ideal candidate for the synthesis of a diverse array of complex organic structures.
β-Ketonitriles are well-established precursors in the synthesis of a multitude of pharmaceutical and agrochemical compounds. rsc.org The reactivity of these molecules allows for the construction of various heterocyclic scaffolds that form the core of many bioactive molecules. For instance, compounds with similar functionalities are employed in the synthesis of diaminopyrimidines, which have shown potential as antiparasitic agents by inhibiting dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1).
The versatility of the β-ketonitrile group is further highlighted by its use in the synthesis of a range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. rsc.org These ring systems are prevalent in numerous drugs. For example, the structurally related ethyl cyanoacetate (B8463686) is a key starting material in the multi-step synthesis of several pharmaceuticals, such as the anti-gout medication allopurinol, the anti-epileptic ethosuximide, and the antibacterial agent trimethoprim. wikipedia.org
In the realm of agrochemicals, ethyl cyanoacetate and its derivatives serve as intermediates for sulfonylurea herbicides and the insecticide flufenitrile. e3s-conferences.org Given these precedents, it is highly probable that this compound could be utilized in similar synthetic strategies to produce novel pharmaceutical and agrochemical candidates.
Table 1: Examples of Pharmaceuticals and Agrochemicals Synthesized from Related Cyano-Containing Building Blocks
| Compound Name | Class | Therapeutic/Application Area | Related Starting Material |
| Allopurinol | Pharmaceutical | Gout | Ethyl cyanoacetate |
| Ethosuximide | Pharmaceutical | Epilepsy | Ethyl cyanoacetate |
| Trimethoprim | Pharmaceutical | Bacterial Infections | Ethyl cyanoacetate |
| Flufenitrile | Agrochemical | Insecticide | Ethyl cyanoacetate |
The development of synthetic routes to polycyclic and spirocyclic frameworks is of significant interest in medicinal chemistry due to the structural complexity and novelty these scaffolds offer. β-Ketonitriles have been demonstrated to be effective building blocks in the synthesis of such intricate architectures, including spirocycles. rsc.org Spirocyclic compounds, which contain two or more rings joined at a single carbon atom, are found in many biologically active natural products and approved drugs. nih.gov
For example, tandem double [3+2] cycloaddition reactions involving isoquinolinium ylides and various Michael acceptors can lead to the formation of polycyclic spiro compounds. researchgate.net The reactivity of the β-ketonitrile moiety in this compound would likely lend itself to participation in similar cycloaddition reactions, providing a pathway to novel and complex spirocyclic systems.
Role in the Synthesis of Fluorinated Scaffolds
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, the development of synthetic methods for accessing fluorinated heterocyclic compounds is an active area of research.
Precursor for the Development of Novel Catalytic Ligands and Reagents
The β-dicarbonyl and related functionalities present in molecules like this compound are known to act as chelating ligands for various metals. β-Diketones, which are structurally analogous to the enol form of β-ketonitriles, are invaluable chelating ligands for a range of transition and lanthanide metals. ijpras.com These metal complexes find applications in catalysis and materials science.
Furthermore, the nitrile group itself can be a site for coordination to a metal center or can be transformed into other functional groups suitable for ligand synthesis. The activation of nitriles by metal pincer complexes is a known strategy in catalysis, enabling transformations such as hydrogenation and C-C bond formation. rug.nlrug.nlspringerprofessional.de Therefore, this compound could serve as a precursor for the synthesis of novel ligands for asymmetric catalysis or other catalytic applications.
Contributions to Material Science Precursors and Specialty Chemicals
The versatile reactivity of β-ketoesters and β-ketonitriles also extends to the field of material science and the production of specialty chemicals. These compounds can be used to synthesize polymers and other materials with specific properties. For example, hyperbranched polyoxetanes, a class of polyethers, can be synthesized from oxetane (B1205548) monomers bearing hydroxymethyl groups, and these polymers have shown potential as adhesives. mdpi.com The functional groups in this compound could potentially be modified to create monomers for polymerization or to act as cross-linking agents in polymer synthesis.
In the realm of specialty chemicals, β-ketoesters are used in the manufacture of flavorants and perfumes. google.com For instance, ethyl 3-methyl-2-oxopentanoate (B1228249) is noted for its herbaceous, woody, and walnut-like organoleptic properties. The structural similarity suggests that derivatives of this compound could also find applications as specialty chemicals with unique sensory profiles.
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR, ¹³C NMR, or advanced 2D NMR data for Ethyl 3-cyano-3-methyl-2-oxopropanoate could be located.
¹H NMR Spectroscopic Assignments
Specific proton chemical shifts and coupling constants for this compound are not available in the searched literature.
¹³C NMR Spectroscopic Characterization
Specific carbon chemical shifts for this compound are not available in the searched literature.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
No data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound were found.
Infrared (IR) Vibrational Spectroscopy for Functional Group Probing
A published IR spectrum for this compound, which would detail the vibrational frequencies of its functional groups (cyano, ketone, ester), could not be retrieved.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
No high-resolution mass spectrometry data, including exact mass measurements and fragmentation patterns, were available for this compound.
X-ray Diffraction Analysis for Solid-State Structural Conformation
There is no published crystal structure or X-ray diffraction data for this compound to confirm its solid-state conformation.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the stereochemical investigation of chiral molecules. While specific CD spectroscopic data for chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of chiroptical analysis can be applied to predict and interpret their behavior. The presence of a stereocenter at the C3 position would render derivatives of this compound optically active, and their interaction with circularly polarized light would provide valuable insights into their absolute configuration and conformation in solution.
The electronic structure of a chiral derivative of this compound features several chromophores that are expected to give rise to distinct signals in the CD spectrum. These include the carbonyl group of the ketone, the ester functionality, and the nitrile group. The differential absorption of left and right circularly polarized light by these chromophores, when situated in a chiral environment, results in a characteristic CD spectrum.
The most significant electronic transition expected to contribute to the CD spectrum is the n → π* transition of the α-keto ester moiety. For many chiral α-keto esters, this transition typically appears in the region of 300-400 nm. The sign and intensity of the corresponding Cotton effect are highly sensitive to the spatial arrangement of the substituents around the chiral center, making it a valuable tool for assigning the absolute configuration.
For instance, theoretical and empirical rules, such as the octant rule, have been successfully applied to correlate the sign of the Cotton effect of the n → π* transition with the absolute stereochemistry of chiral ketones and related compounds. In the case of a chiral derivative of this compound, the position of the cyano and methyl groups relative to the carbonyl chromophore would dictate the sign of the observed Cotton effect.
In addition to the n → π* transition, other electronic transitions at shorter wavelengths, such as the π → π* transitions of the carbonyl and ester groups, and transitions associated with the nitrile group, would also contribute to the CD spectrum. While the analysis of these regions can be more complex due to overlapping signals, they can provide supplementary information for a comprehensive stereochemical assignment.
To illustrate the potential application of CD spectroscopy in the study of chiral derivatives of this compound, a hypothetical data table is presented below. This table outlines the expected CD spectral features for a pair of enantiomers, (R)- and (S)-ethyl 3-cyano-3-methyl-2-oxopropanoate. It is important to note that these are predicted values based on the typical behavior of similar chiral molecules and serve as an example of the data that would be obtained from experimental measurements.
| Wavelength (λ) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |
| ~350 nm | Positive | Negative | n → π* (α-keto group) |
| ~280 nm | Negative | Positive | n → π* (ester group) |
| ~210 nm | Positive | Negative | π → π* (keto/ester) |
The determination of the absolute configuration would involve comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). This computational approach can model the CD spectra for different stereoisomers, and a match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration.
Furthermore, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, could offer a complementary method for the structural elucidation of these chiral derivatives. VCD is particularly sensitive to the vibrational modes of the molecule and can provide detailed conformational information.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Cyano 3 Methyl 2 Oxopropanoate
Density Functional Theory (DFT) Based Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Electronic Structure and Molecular Geometry Optimization
A foundational step in any computational study involves optimizing the molecular geometry to find the lowest energy conformation of the molecule. For Ethyl 3-cyano-3-methyl-2-oxopropanoate, this would be achieved using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). The optimization process would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model. Studies on analogous compounds often report on the planarity of specific molecular fragments and the orientation of functional groups.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests higher reactivity. For this compound, DFT calculations would map the electron density distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data for the target compound is not available.)
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
| Energy Gap (ΔE) | - | Chemical reactivity and stability |
Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are widely used to predict spectroscopic properties. Theoretical vibrational frequencies (IR) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra serve as a valuable tool for structural confirmation and interpretation of experimental data.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time. An MD simulation would reveal the dynamic behavior of this compound, identifying its most stable conformers and the energy barriers between them. This information is crucial for understanding its behavior in different environments, such as in solution.
Elucidation of Reaction Mechanisms via Transition State Modeling
Computational chemistry is instrumental in mapping out reaction pathways. For reactions involving this compound, DFT could be used to locate and characterize the transition state (TS) structures. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can gain insight into the reaction kinetics and mechanism. This approach has been successfully applied to understand mechanisms in related compounds.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. For a series of compounds related to this compound, various molecular descriptors (e.g., electronic, steric, and thermodynamic properties calculated via DFT) could be used to develop a QSRR model. Such a model would allow for the prediction of reactivity for new, unsynthesized derivatives.
Perspectives and Future Directions in the Research of Ethyl 3 Cyano 3 Methyl 2 Oxopropanoate
Emerging Methodologies for Efficient and Sustainable Synthesis
The chemical industry's shift towards green and sustainable practices has spurred the development of novel synthetic routes that are both efficient and environmentally benign. For compounds like ethyl 3-cyano-3-methyl-2-oxopropanoate, this translates to exploring alternative energy sources, greener solvents, and catalytic systems that minimize waste and energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The application of microwave irradiation to the synthesis of related cyano-containing compounds has demonstrated significant improvements in efficiency. It is anticipated that microwave-assisted protocols could be developed for the synthesis of this compound, potentially through the condensation of ethyl 2-cyano-3-methylbutanoate with a suitable oxidizing agent or via a multicomponent reaction strategy.
The use of green solvents is another cornerstone of sustainable chemistry. Traditional organic solvents are often volatile, toxic, and difficult to recycle. Research into the use of water, supercritical fluids, and bio-based solvents for the synthesis of bioactive heterocycles offers a promising outlook. researchgate.net The development of synthetic methods for this compound in such green solvents would significantly reduce the environmental footprint of its production.
Below is a table summarizing potential sustainable methodologies for the synthesis of this compound and related compounds.
| Methodology | Potential Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity | Applicable to condensation and multicomponent reactions for its synthesis. |
| Green Solvents (e.g., water, bio-solvents) | Reduced toxicity, improved safety profile, easier workup | Development of aqueous or bio-solvent-based synthetic routes. researchgate.net |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Use of solid acid or base catalysts for condensation steps. |
| Flow Chemistry | Improved safety and scalability, precise reaction control | Continuous production with enhanced efficiency and safety. |
Discovery of Novel Reactivity Patterns and Transformations
The rich functionality of this compound makes it a prime candidate for exploring novel chemical transformations. Its electrophilic keto and ester groups, coupled with the nucleophilic potential of the nitrile group (upon tautomerization or reduction) and the activated α-carbon, suggest a wide range of possible reactions.
Multicomponent reactions (MCRs) are a powerful strategy for the one-pot synthesis of complex molecules from three or more starting materials. Related β-ketonitriles have been extensively used in MCRs to generate a diverse array of heterocyclic compounds, including pyridines, pyrimidines, and chromenes. mdpi.com It is highly probable that this compound could serve as a key component in novel MCRs, leading to the discovery of new molecular scaffolds with potential biological activity.
The development of asymmetric transformations is another exciting frontier. The prochiral center at the α-position of the keto group presents an opportunity for enantioselective reductions or additions, leading to the synthesis of chiral building blocks. Furthermore, the cyano group can be transformed into various other functionalities, such as amines or carboxylic acids, expanding the synthetic utility of the molecule.
Development of New Applications in Advanced Synthetic Chemistry and Materials Science
The potential applications of this compound extend beyond its role as a synthetic intermediate. Its unique electronic and structural features could be harnessed in the development of advanced materials.
In medicinal chemistry, the structural motifs accessible from this compound are of significant interest. For instance, the synthesis of substituted pyridones and other nitrogen-containing heterocyles, which are known to exhibit a wide range of biological activities, could be a fruitful area of investigation. The development of efficient synthetic routes to novel derivatives could lead to the discovery of new therapeutic agents.
In materials science, the high density of functional groups in this compound makes it an attractive monomer or cross-linking agent for the synthesis of functional polymers. The nitrile group can undergo polymerization or be modified to introduce specific properties, such as thermal stability or altered solubility. Polymers derived from this compound could find applications in areas such as specialty coatings, adhesives, or as matrices for controlled-release systems. The synthesis of molecularly imprinted polymers using related cyano-functionalized molecules has been reported, suggesting a potential application in separation and sensing technologies. researchgate.net
Advanced Computational Studies for Predictive Design and Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. DFT calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of molecules like this compound.
DFT studies on related compounds, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, have been successfully used to correlate theoretical calculations with experimental data, including vibrational frequencies and NMR chemical shifts. researchgate.netresearchgate.net Similar computational analyses of this compound could elucidate its conformational preferences, the relative reactivity of its different functional groups, and the transition states of potential reactions. This predictive power can guide the design of new experiments and accelerate the discovery of novel transformations.
The following table presents key parameters often investigated in DFT studies of organic molecules and their relevance to this compound.
| Computational Parameter | Information Gained | Relevance to this compound |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Understanding the 3D structure and steric effects. researchgate.netresearchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | Electron density distribution, prediction of reactivity | Identifying sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net |
| Vibrational Frequencies | Theoretical IR and Raman spectra | Aiding in the interpretation of experimental spectroscopic data. researchgate.netresearchgate.net |
| Transition State Calculations | Activation energies, reaction pathways | Elucidating reaction mechanisms and predicting product outcomes. |
| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Visualizing regions of positive and negative electrostatic potential. |
Synergistic Approaches Combining Synthetic and Computational Chemistry for Complex Molecule Construction
The most powerful approach to unlocking the full potential of this compound lies in the synergy between synthetic and computational chemistry. This integrated approach allows for a cycle of prediction, synthesis, and validation that can rapidly advance the field.
For example, computational modeling can be used to screen a virtual library of potential reactants for a novel multicomponent reaction involving this compound. DFT calculations can predict the feasibility and selectivity of these reactions, allowing synthetic chemists to focus their efforts on the most promising candidates. The experimental results can then be used to refine the computational models, leading to a deeper understanding of the underlying reactivity principles.
This synergistic strategy has been successfully applied to the study of other complex organic systems, including the synthesis and analysis of bioactive heterocycles. mdpi.com By applying a similar integrated approach to this compound, researchers can accelerate the discovery of new reactions, the development of novel materials, and the construction of complex molecules with tailored properties. The combination of in silico screening and experimental validation will be crucial for realizing the full synthetic potential of this versatile chemical building block.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-cyano-3-methyl-2-oxopropanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, reacting ethyl acetoacetate derivatives with cyano sources (e.g., cyanide salts) under basic conditions, followed by methylation. Key factors include temperature control (25–60°C), solvent selection (e.g., THF or DMF for polar intermediates), and stoichiometric ratios to minimize byproducts like unreacted esters or hydrolysis products . Purity is optimized via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly to resolve steric effects from the methyl and cyano groups .
- Spectroscopy :
- NMR : and NMR (in CDCl₃) identify ester carbonyls (~170 ppm), nitrile carbons (~115 ppm), and methyl group splitting patterns.
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under nucleophilic conditions?
- Methodological Answer : Discrepancies often arise from solvent polarity and nucleophile strength. For example:
- In polar aprotic solvents (e.g., DMSO), the cyano group stabilizes transition states, enhancing nucleophilic substitution at the α-carbon.
- In nonpolar solvents, steric hindrance from the methyl group dominates, reducing reactivity. Controlled experiments using kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian software) can model these effects .
Q. What advanced analytical techniques are critical for studying degradation pathways of this compound under oxidative conditions?
- Methodological Answer :
- LC-MS/MS : Identifies degradation products like carboxylic acids (from ester hydrolysis) or amides (via nitrile conversion).
- Electrochemical Analysis : Cyclic voltammetry detects redox-active intermediates (e.g., radical species) using a three-electrode system in acetonitrile .
- In-situ FTIR : Monitors real-time carbonyl and nitrile group transformations during oxidation .
Q. How can researchers leverage this compound in designing enzyme inhibitors or prodrugs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s nitrile group and enzyme active sites (e.g., cysteine proteases). The methyl group’s steric bulk can be tuned to enhance binding specificity .
- Metabolic Stability Assays : Incubate with liver microsomes (human or rodent) to track nitrile-to-amide conversion rates via LC-HRMS, informing prodrug activation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
